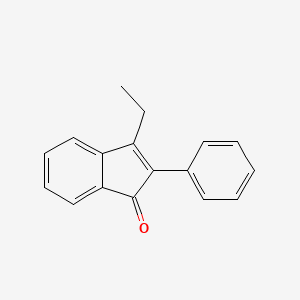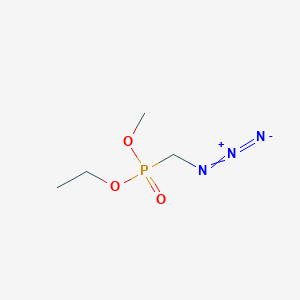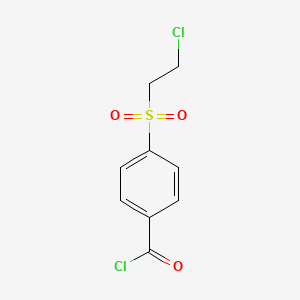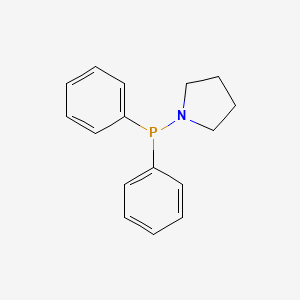
1-(Diphenylphosphanyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)pyrrolidine is an organophosphorus compound that features a pyrrolidine ring bonded to a diphenylphosphanyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions: 1-(Diphenylphosphanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles like alkyl halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
1-(Diphenylphosphanyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in drug design and development, particularly as a scaffold for bioactive molecules.
Medicine: Research is ongoing to investigate its role in developing new therapeutic agents.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
作用機序
The mechanism by which 1-(Diphenylphosphanyl)pyrrolidine exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, enhancing reaction rates and selectivity. The molecular targets often involve transition metals, and the pathways include various catalytic processes such as hydrogenation, cross-coupling, and polymerization.
類似化合物との比較
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1-(Diphenylphosphanyl)ethane: A related compound with a different backbone structure.
1-(Diphenylphosphanyl)butane: Similar in structure but with a longer alkyl chain.
Uniqueness: 1-(Diphenylphosphanyl)pyrrolidine is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with metal centers and can lead to different catalytic behaviors compared to other phosphine ligands.
特性
CAS番号 |
22859-55-8 |
|---|---|
分子式 |
C16H18NP |
分子量 |
255.29 g/mol |
IUPAC名 |
diphenyl(pyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C16H18NP/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChIキー |
JWDLQVCUBLWXFJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


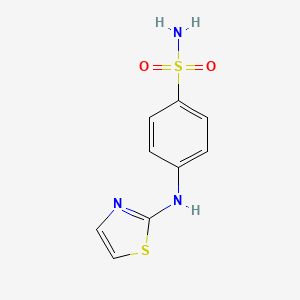
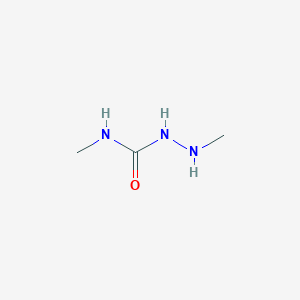
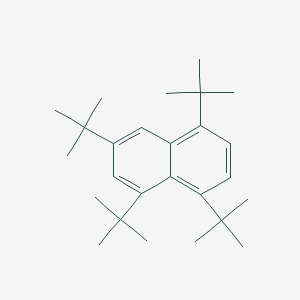
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
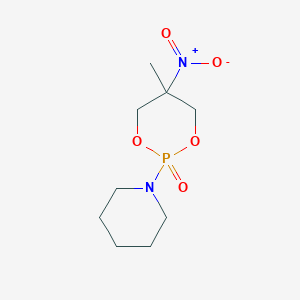

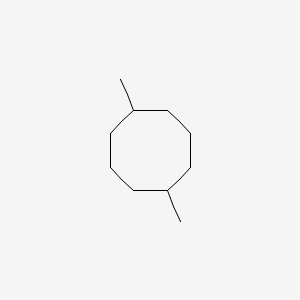
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

